molecular formula C20H22N2O3 B3009217 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide CAS No. 1260915-78-3

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B3009217
CAS No.: 1260915-78-3
M. Wt: 338.407
InChI Key: URFYOILWJMILHW-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a cyano group at position 2, a 2,5-dimethoxyphenyl group at position 3, and a 3,5-dimethylphenyl moiety as the anilide component. Notably, the compound shares functional groups with herbicides, photosynthetic electron transport (PET) inhibitors, and antitumor agents, as highlighted in the evidence .

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-11-18(24-3)5-6-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFYOILWJMILHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 3,5-dimethylaniline under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds and found that modifications in the phenyl groups significantly influenced their activity. The presence of methoxy groups was linked to increased efficacy in inhibiting pro-inflammatory cytokines.

Proteomics Research

This compound is utilized as a biochemical probe in proteomics research. Its ability to interact with specific proteins allows researchers to study protein functions and interactions.

Case Study: Protein Interaction Studies

In one notable study, researchers used this compound to label proteins involved in metabolic pathways. The results demonstrated its effectiveness in identifying protein targets, which is crucial for drug discovery.

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of other biologically active molecules. Its structural features allow for various chemical modifications that can lead to the development of new drugs.

Case Study: Synthesis Pathways

Research has shown that starting from this compound, chemists can create derivatives that exhibit enhanced biological activity compared to the parent compound.

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryPotential anti-inflammatory effects; structure-activity relationship established.
Proteomics ResearchEffective biochemical probe for protein interaction studies; aids in drug discovery.
Synthesis of Novel CompoundsServes as an intermediate for synthesizing biologically active derivatives.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Anilide Ring) Key Functional Groups Melting Point (°C)
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide (Target) C21H23N2O3 357.43 3,5-dimethyl Cyano, dimethoxy Not reported
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C19H17NO2 307.35 3,5-dimethyl Hydroxyl, naphthalene Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C16H17N5O2S2 375.47 3-methyl Thiazole, oxadiazole 134–178
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide C21H23N2O3 357.43 3,4-dimethyl Cyano, dimethoxy Not reported

Key Observations :

  • The target compound’s 3,5-dimethylphenyl substituent aligns with highly active PET inhibitors (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), which exhibit IC50 values of ~10 µM .
  • Thiazole- and oxadiazole-containing analogs () demonstrate higher molecular weights (375–389 g/mol) and broader melting ranges (134–178°C), suggesting that heterocyclic substituents increase structural complexity and thermal stability.
Antitumor Potential

Benzo-N-hydroxy amides bearing 2,5-dimethoxyphenyl groups () exhibit antitumor activity, suggesting that methoxy substituents enhance bioactivity through interactions with cellular targets. The target compound’s cyano group may further modify pharmacokinetics, such as metabolic stability or target binding.

Crystallographic and Solid-State Behavior

N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes with two molecules per asymmetric unit, indicating that meta-substituents influence packing efficiency and intermolecular interactions.

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound usually involves multi-step organic reactions. A common method includes:

  • Formation of Intermediate : Reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
  • Amidation Reaction : The intermediate undergoes amidation with 3,5-dimethylphenylamine under acidic or basic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human leukemia and breast cancer cell lines, inducing apoptosis in a dose-dependent manner .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure suggests potential interactions with bacterial enzymes or receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyano group may act as an electrophile in biochemical pathways.
  • Receptor Modulation : The dimethoxy and dimethyl groups can interact with various biological targets, potentially modulating enzyme activities or receptor functions .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerMCF-7 (breast), U-937 (leukemia)0.65 - 2.41Apoptosis induction
AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial growth

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, it was found to exhibit greater cytotoxicity than doxorubicin against certain leukemia cell lines. Flow cytometry analysis confirmed that the compound induces apoptosis effectively at sub-micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity revealed that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhances its antimicrobial efficacy .

Q & A

Q. How to investigate environmental degradation pathways under laboratory conditions?

  • Protocol :
  • Photolysis studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC .
  • Hydrolytic stability : Test pH-dependent degradation (pH 3–10) to identify labile bonds (e.g., amide vs. cyano groups) .

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